molecular formula C11H20O2 B2573353 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol CAS No. 2248394-70-7

2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol

Cat. No.: B2573353
CAS No.: 2248394-70-7
M. Wt: 184.279
InChI Key: HBXSZUWIFAKTBY-UHFFFAOYSA-N
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Description

2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is a spirocyclic compound featuring a 6-oxaspiro[3.5]nonane core with a propan-1-ol substituent at the 7-position. The spirocyclic framework consists of two fused rings (three- and five-membered), where the oxygen atom occupies the 6-position of the spiro system. The propanol chain introduces a primary alcohol functional group, enhancing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXSZUWIFAKTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2(CCC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spiro ring. Subsequent functionalization steps, such as reduction or substitution reactions, are employed to introduce the hydroxyl group at the desired position. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and selectivity .

Scientific Research Applications

2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The spirocyclic structure can provide unique binding properties, enhancing selectivity and potency. Molecular targets and pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical differences between 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group XlogP* TPSA (Ų)† CAS Number Key Features
This compound C₁₁H₂₀O₂ 184.27 (calculated) Primary alcohol ~1.2 ~60 N/A Long-chain alcohol substituent
2-Oxaspiro[3.5]nonane-7-methanol C₉H₁₆O₂ 156.22 Primary alcohol N/A 40.5 1256546-76-5 Shorter methanol chain
2-{6-Oxaspiro[...] acetic acid C₁₀H₁₆O₃ 184.23 Carboxylic acid N/A 63.6 N/A Acidic functional group
cis-1-Oxaspiro[3.5]nonan-7-ol C₈H₁₄O₂ 142.20 Secondary alcohol 0.70 29.5 2566527-30-6 Hydroxyl directly on spiro ring
3-Phenyl-7-oxa-2-azaspiro[...]one C₁₃H₁₅NO₂ 217.26 Ketone, phenyl, amine N/A 46.6 1909313-86-5 Nitrogen-containing spiro system

*XlogP estimated based on structural analogs.
†Topological Polar Surface Area (TPSA) calculated from functional groups.

Key Observations:

Substituent Length and Polarity: The propanol chain in the target compound increases its molecular weight and hydrophilicity compared to 2-Oxaspiro[3.5]nonane-7-methanol (C₉H₁₆O₂) . The longer chain may enhance solubility in polar solvents but reduce membrane permeability. The carboxylic acid in 2-{6-oxaspiro[...] acetic acid (C₁₀H₁₆O₃) introduces higher acidity (pKa ~4-5), enabling salt formation and distinct reactivity compared to alcohols.

Functional Group Positioning: cis-1-Oxaspiro[3.5]nonan-7-ol has a hydroxyl group directly on the spiro ring, resulting in a lower TPSA (29.5 Ų) and higher XlogP (0.70) due to reduced hydrogen-bonding capacity.

Heteroatom Variations: The 3-Phenyl-7-oxa-2-azaspiro[...]one (C₁₃H₁₅NO₂) incorporates nitrogen, enabling hydrogen bonding and coordination chemistry, which are absent in purely oxygenated spiro compounds.

Physicochemical and Pharmacokinetic Properties

  • Hydrophobicity (XlogP): The target compound’s estimated XlogP (~1.2) suggests moderate lipophilicity, balancing solubility and membrane penetration. This contrasts with cis-1-Oxaspiro[3.5]nonan-7-ol (XlogP 0.70) , which is less hydrophobic due to its compact structure.
  • Hydrogen-Bonding Capacity: The primary alcohol in the target compound contributes to a higher TPSA (~60 Ų) compared to cis-1-Oxaspiro[...]nonan-7-ol (29.5 Ų) , enhancing interactions with biological targets.

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